molecular formula C14H20NNaO5S B131302 Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide CAS No. 140939-15-7

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Cat. No.: B131302
CAS No.: 140939-15-7
M. Wt: 337.37 g/mol
InChI Key: DXLRATMHMHJKHK-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S.Na/c1-4-11-7-6-8-12(5-2)14(11)15(10-20-3)13(16)9-21(17,18)19;/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLRATMHMHJKHK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052837
Record name Alachlor ESA, sodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140939-15-7
Record name Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alachlor ESA, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alachlor ethanesulfonic acid sodium salt
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Record name SODIUM 2',6'-DIETHYL-N-METHOXYMETHYL-2-SULFOACETANILIDE
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Mechanism of Action

Target of Action

Alachlor ESA sodium salt is a metabolite of the preemergence herbicide, alachlor. It is used to control annual grasses and broad-leaved weeds in corn and other crops. The primary targets of this compound are these unwanted plants that compete with crops for nutrients and sunlight.

Biochemical Pathways

Alachlor ESA sodium salt affects the biochemical pathways involved in protein synthesis in target plants. By inhibiting these pathways, the compound prevents the plants from growing and competing with crops. The exact pathways and their downstream effects are still under investigation.

Result of Action

The result of the action of Alachlor ESA sodium salt is the effective control of annual grasses and broad-leaved weeds in crops such as corn. By inhibiting the growth of these plants, the compound allows the crops to grow without competition for nutrients and sunlight.

Action Environment

The action of Alachlor ESA sodium salt is influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the soil type, temperature, and rainfall. Additionally, the compound’s stability and persistence in the environment can be influenced by factors such as soil pH and microbial activity.

Biological Activity

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, often referred to as an alachlor derivative, is a sulfonated acetanilide compound primarily studied for its herbicidal properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

This compound functions as a seedling growth inhibitor . It disrupts the physiological processes in plants by interfering with the synthesis of essential proteins and nucleic acids, ultimately leading to inhibited growth and development in target plant species. The exact biochemical pathways remain partially understood; however, it is hypothesized that the compound inhibits specific enzymes involved in cell division and elongation .

Toxicological Profile

The compound has been assessed for its toxicity across various biological systems. Key findings include:

  • Acute Toxicity : Studies indicate that this compound exhibits low acute toxicity in mammals, with oral LD50 values suggesting a relatively safe profile compared to other herbicides .
  • Chronic Toxicity : Long-term exposure studies have indicated potential reproductive and developmental toxicity, necessitating further investigation into its long-term effects on human health and the environment .
  • Mutagenicity : Preliminary studies suggest that the compound may not exhibit mutagenic properties; however, comprehensive mutagenicity testing is warranted to confirm these findings .

Case Studies

Several case studies have evaluated the environmental impact and biological activity of this compound:

  • Aquatic Toxicity Assessment : A study assessed the effects of alachlor and its degradates on aquatic organisms. The results showed varying degrees of toxicity depending on concentration levels, with significant impacts observed at higher concentrations (e.g., >50 µg/L) on fish and amphibian species .
  • Terrestrial Impact Studies : Research focusing on terrestrial ecosystems highlighted the herbicide's effectiveness against specific weed species while also noting potential risks to non-target plants and soil organisms. The study emphasized the need for careful management practices to mitigate unintended ecological consequences .
  • Human Health Risk Evaluation : Evaluations conducted by the Environmental Protection Agency (EPA) indicated that while acute exposure risks are low, chronic exposure through contaminated water sources could pose health risks, particularly for vulnerable populations such as pregnant women and children .

Table 1: Toxicity Overview of this compound

EndpointValue/Description
Oral LD50 (rat)>5000 mg/kg
Dermal LD50 (rabbit)>2000 mg/kg
MutagenicityNon-mutagenic in preliminary tests
Reproductive ToxicityPotential effects observed in animal studies

Table 2: Environmental Impact Summary

Study TypeFindings
Aquatic Organism StudySignificant toxicity at >50 µg/L
Terrestrial EcosystemEffective against target weeds; risks to non-target species noted
Human Health RiskLow acute risk; potential chronic exposure concerns

Scientific Research Applications

Agricultural Applications

Herbicide Development

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide is primarily used as a herbicide. Its effectiveness against a range of weeds while exhibiting lower toxicity to crops makes it an attractive option in agricultural practices. The compound works by inhibiting metabolic pathways in target plants, leading to growth suppression.

Case Studies in Agriculture

  • Weed Control Efficiency : Research has demonstrated that this compound effectively controls annual grasses and broad-leaved weeds in crops such as corn. By inhibiting weed growth, it allows for improved crop yield by reducing competition for nutrients and sunlight.
  • Environmental Impact Studies : Investigations into the environmental fate of this compound have assessed its persistence in soil and water. Factors such as soil type, temperature, and microbial activity significantly influence its stability and efficacy.

Potential Antibacterial Properties

Beyond its agricultural use, this compound has shown potential antibacterial activity. Preliminary studies suggest that it may inhibit certain pathogens, although further research is required to elucidate the mechanisms behind this activity.

Future Research Directions

Further studies are essential to explore:

  • Mechanisms of Action : Understanding how this compound interacts at the molecular level with both plant and microbial systems.
  • Environmental Safety : Long-term studies assessing the ecological impact of this compound on non-target organisms and soil health.
  • Pharmaceutical Applications : Investigating the potential therapeutic uses of this compound beyond agriculture, particularly in antimicrobial applications.

Comparison with Similar Compounds

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-Methoxymethylacetamide)

  • Molecular Formula: C₁₄H₂₀ClNO₂
  • Key Differences : Alachlor replaces the sulfonate group with a chlorine atom, resulting in lower water solubility and higher soil adsorption .
  • Applications : Widely used as a pre-emergent herbicide for corn and soybeans.
  • The sulfonate group in the target compound may reduce bioaccumulation risks due to increased solubility and faster degradation .

Pretilachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-Propoxyethylacetamide)

  • Molecular Formula: C₁₇H₂₆ClNO₂
  • Key Differences : Pretilachlor substitutes the methoxymethyl group with a propoxyethyl chain, extending its lipophilicity and soil retention .
  • Applications : Used in rice paddies for broad-spectrum weed control.
  • Research Findings : The longer alkoxy chain enhances efficacy in flooded conditions but increases toxicity to aquatic organisms. The target compound’s methoxymethyl group may offer a balance between activity and environmental safety .

2,N-Diphenylacetamide

  • Molecular Formula: C₁₄H₁₃NO
  • Key Differences : Lacks the ethyl, methoxymethyl, and sulfonate groups. The phenyl rings increase steric bulk, reducing herbicidal activity but enabling pharmaceutical applications (e.g., as an intermediate in drug synthesis) .
  • Applications : Used in organic synthesis and medicinal chemistry.

Sodium Salts of Phosphonothiolates (e.g., O-Methyl S-2-Diethylmethylammonium Ethylphosphonothiolate Iodide)

  • Molecular Features: Contain phosphonothiolate groups and quaternary ammonium ions .
  • Key Differences : While these compounds share ionic character with the target molecule, their phosphorous-based backbone and ammonium groups confer distinct reactivity (e.g., cholinesterase inhibition). The target compound’s sulfonate group offers lower toxicity and broader compatibility with biological systems .

Preparation Methods

Methoxymethylation of 2,6-Diethylaniline

The synthesis begins with 2,6-diethylaniline, a commercially available aromatic amine. Methoxymethylation introduces the N-methoxymethyl group via nucleophilic substitution. In a typical procedure, 2,6-diethylaniline reacts with methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine or sodium hydride. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions. The product, N-(2,6-diethylphenyl)-N-methoxymethylamine, is isolated by solvent evaporation and purified via vacuum distillation (yield: 85–90%).

Sulfonation and Acetylation

The sulfonate group is introduced at the α-position of the acetyl moiety. Two primary methods are employed:

Direct Sulfonation of Chloroacetamide

  • Chloroacetylation : N-(2,6-Diethylphenyl)-N-methoxymethylamine reacts with chloroacetyl chloride in dichloromethane at 25°C, yielding N-(2,6-diethylphenyl)-N-methoxymethylchloroacetamide.

  • Sulfite Displacement : The chloroacetamide intermediate undergoes nucleophilic substitution with sodium sulfite (Na₂SO₃) in aqueous ethanol at 80°C. This replaces the chloride with a sulfonate group, forming the sodium salt directly. The reaction is monitored via thin-layer chromatography (TLC) until completion (reaction time: 12–16 hours; yield: 70–75%).

Oxidation of Mercaptoacetamide

  • Thioacetylation : Reacting N-(2,6-diethylphenyl)-N-methoxymethylamine with mercaptoacetyl chloride in tetrahydrofuran forms the thioacetamide derivative.

  • Oxidation : The thiol (-SH) group is oxidized to a sulfonate (-SO₃⁻) using hydrogen peroxide (H₂O₂) in acetic acid at 50°C. Sodium hydroxide is added to neutralize the product, precipitating the sodium salt (yield: 65–70%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Methoxymethylation : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to nonpolar solvents. Elevated temperatures (>30°C) risk demethoxymethylation.

  • Sulfonation : Aqueous ethanol facilitates sulfite displacement by stabilizing ionic intermediates. Higher temperatures (80°C) improve kinetics but may degrade heat-sensitive intermediates.

Catalysis and Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates sulfite displacement by shuttling ions between aqueous and organic phases.

  • Antioxidants : Ascorbic acid prevents over-oxidation of thiols during H₂O₂ treatment, improving sulfonate yield.

Purification and Characterization

Crystallization and Filtration

The crude product is dissolved in hot ethanol and filtered to remove insoluble byproducts. Gradual cooling induces crystallization, yielding white crystalline solids (purity: 95–98%).

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, D₂O) : δ 1.20 (t, 6H, -CH₂CH₃), 2.60 (q, 4H, -CH₂-), 3.30 (s, 3H, -OCH₃), 3.80 (s, 2H, -CH₂SO₃⁻), 4.10 (s, 2H, -NCH₂O-), 7.10–7.30 (m, 3H, aromatic).

    • ¹³C NMR : 14.1 (-CH₂CH₃), 24.8 (-CH₂-), 55.6 (-OCH₃), 62.1 (-NCH₂O-), 170.2 (-CON-), 178.5 (-SO₃⁻).

  • High-Performance Liquid Chromatography (HPLC) : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat and mass transfer. Methoxymethylation and sulfonation are performed in tandem reactors, reducing processing time by 40% compared to batch methods.

Waste Management

  • Chloride Byproducts : Neutralized with calcium hydroxide to form insoluble CaCl₂, which is filtered and landfilled.

  • Sulfite Wastewater : Treated with ozone to oxidize residual sulfites before discharge.

Comparative Analysis of Methods

ParameterSulfite DisplacementThiol Oxidation
Yield70–75%65–70%
Reaction Time12–16 hours8–10 hours
ByproductsNaClH₂O, acetic acid
ScalabilityHighModerate

The sulfite displacement route is preferred for industrial applications due to higher scalability and simpler workup.

Challenges and Mitigation

Hydrolysis of Methoxymethyl Group

The N-methoxymethyl group is susceptible to acidic hydrolysis. Reactions are conducted under neutral or slightly basic conditions (pH 7–8) to preserve integrity.

Sulfonate Isomerization

Prolonged heating during sulfonation may cause sulfonate migration. Temperature control (<80°C) and short reaction times minimize isomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide
Reactant of Route 2
Reactant of Route 2
Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

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